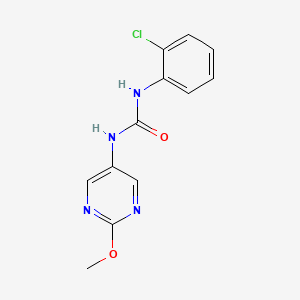
1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, also known as ICI D1694, is a selective and potent inhibitor of thymidylate synthase (TS), an enzyme that plays a crucial role in DNA synthesis. The inhibition of TS by ICI D1694 leads to the depletion of intracellular thymidine triphosphate (dTTP) and subsequent DNA damage, which ultimately results in cell death. Due to its unique mechanism of action, ICI D1694 has been extensively studied for its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One study focused on the synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. These compounds, including derivatives related to 1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, were evaluated for their antiproliferative activity against various cancer cell lines. The study found that most target compounds demonstrated significant antiproliferative effects, with compound 7u showing potent inhibitory activity comparable to the positive control sorafenib, highlighting their potential as BRAF inhibitors for cancer treatment (Feng et al., 2020).
Nonlinear Optical Properties
Another area of application is in the field of nonlinear optical (NLO) materials. A study on the synthesis, structure, and biological activity of novel 4,5‐disubstituted thiazolyl urea derivatives, which share a structural resemblance with 1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, revealed their potential in this domain. The compounds exhibited promising NLO properties, making them suitable for optoelectronic device fabrication (Ling et al., 2008).
Antimicrobial Activities
Research into benzothiophene derivatives, including compounds structurally related to 1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, has shown that these compounds possess antimicrobial activities. The study involved synthesizing a series of urea, thiourea, and selenourea derivatives with thiazole moieties and testing them for in vitro antioxidant activity. Some compounds demonstrated potent activity, indicating their potential as new classes of antimicrobial agents (Reddy et al., 2015).
Kinase Inhibition
The discovery of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of the Chk1 kinase has implications for cancer therapy. These compounds, related to 1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, were found to potentiate antiproliferative effects in cell assays, suggesting their utility in enhancing the efficacy of chemotherapy (Wang et al., 2005).
Herbicide and Nematicide Activity
Another study on maloran, a compound with structural similarities to 1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, highlighted its use as a selective herbicide and nematicide for weed control in corn. The study emphasized the degradation pathways of such substituted urea herbicides in soil, underlining their environmental fate and efficacy in agricultural applications (Katz & Strusz, 1968).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c1-19-12-14-6-8(7-15-12)16-11(18)17-10-5-3-2-4-9(10)13/h2-7H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAWMCWMXOTDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

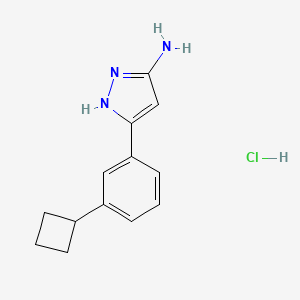

![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2569195.png)
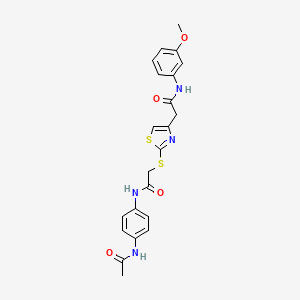
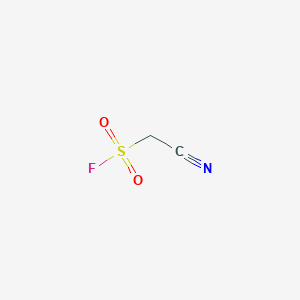
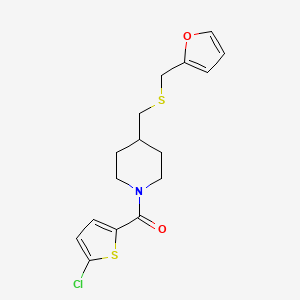
![NCGC00385163-01_C15H20O4_2(3H)-Furanone, dihydro-3-methylene-4-[(2E)-3-methyl-4-(tetrahydro-4-methyl-5-oxo-2-furanyl)-2-buten-1-yl]-, (4R)-](/img/structure/B2569200.png)
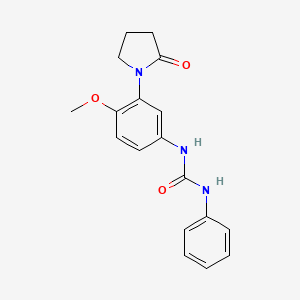
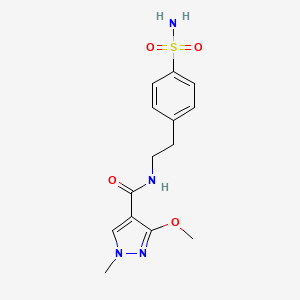
![N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2569206.png)
![2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2569207.png)
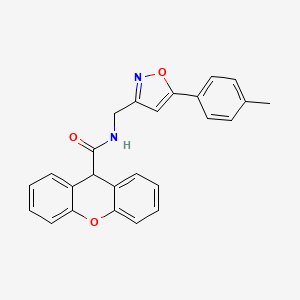
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2569212.png)
